molecular formula C42H68NO16 B1680717 Rokitamycin CAS No. 74014-51-0

Rokitamycin

カタログ番号 B1680717
CAS番号: 74014-51-0
分子量: 828 g/mol
InChIキー: WMPXTDMRSHZXNQ-TYEDIMFNSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rokitamycin is a macrolide antibiotic synthesized from strains of Streptomyces kitasatoensis . It is used to treat infections caused by Gram-positive bacteria, Enterococcus faecalis, Enterococcus faecius, H. influenzae, Neisseria gonorrhoeae, Moraxella catarrhalis, and Bacteroides fragilis .


Synthesis Analysis

Rokitamycin is a synthetic analogous of macrolides . A recent study aimed at developing new swellable dextrin-based nanohydrogels for the topical delivery of rokitamycin . The nanohydrogels were prepared from two types of cross-linked polymers obtained by using β-cyclodextrin or Linecaps .


Molecular Structure Analysis

Rokitamycin is a small molecule with a chemical formula of C42H69NO15 . Its average weight is 828.006 and its monoisotopic mass is 827.466720526 .


Chemical Reactions Analysis

While specific chemical reactions involving Rokitamycin are not detailed in the sources, it’s known that Rokitamycin is a synthetic analogous of macrolides .


Physical And Chemical Properties Analysis

Rokitamycin is a small molecule with a chemical formula of C42H69NO15 . Its average weight is 828.006 and its monoisotopic mass is 827.466720526 .

科学的研究の応用

Antibacterial Activity and Efficacy

Rokitamycin, a macrolide antibiotic, exhibits significant antibacterial activity. It demonstrates a high level of efficacy against various bacterial strains, including Helicobacter pylori, with rapid kill kinetics and pronounced morphological alterations observed in the bacteria (Brenciaglia, Fornara, Scaltrito, & Braga, 1996). Additionally, its comparative effectiveness against macrolide-resistant strains like Staphylococcus aureus and Streptococcus pyogenes, alongside its resistance to inducing bacterial resistance, marks it as a unique therapeutic agent (Yamashita & Kinoshita, 1997).

Clinical Applications in Pediatrics and Odontostomatology

Rokitamycin has seen use in pediatric treatments, particularly in cases of infections in patients with underlying diseases. It has shown excellent responses, highlighting its potential in pediatric medicine (Yanagawa, Fujita, & Hayakawa, 1988). Furthermore, its efficacy in odontostomatology, particularly in treating acute infective processes, has been substantiated through clinical studies (Fornaseri, Carbone, Giangrandi, Giordano, & Mortellaro, 1997).

Improvement in Antiamoebic Activity

Research has indicated the potential of rokitamycin in improving antiamoebic activity, particularly against Acanthamoeba castellanii, an opportunistic protozoan. The use of chitosan microspheres as carriers for rokitamycin has shown to enhance its efficacy and prolong its antiamoebic activity, suggesting its utility in treating systemic and topical infections caused by Acanthamoeba (Rassu, Gavini, Mattana, & Giunchedi, 2008).

In Vitro Effectiveness Against Acanthamoeba castellanii

Further reinforcing its potential against Acanthamoeba castellanii, rokitamycin has demonstrated in vitro effectiveness, inhibiting trophozoite growth in dose- and time-dependent ways. Notably, its combination with chlorpromazine or amphotericin B enhanced their activities, indicating potential for development of new anti-Acanthamoeba compounds (Mattana et al., 2004).

Bacterial Resistance Patterns

Rokitamycin's unique structure as a 16-membered ring macrolide imparts distinct resistance patterns compared to 14- and 15-membered ring macrolides. Its higher hydrophobicity, cohesive ribosomal binding, and longer post-antibiotic effect contribute to its activity on strains harboring specific resistance genes (Braga, 2002).

Pharmacokinetics in Specific Conditions

The pharmacokinetics of rokitamycin have been studied in patients with liver cirrhosis, indicating no impairment in these patients. This suggests that dosage adjustments may not be necessary for patients with compensated liver cirrhosis, providing valuable information for clinical applications (Orlando, Fragasso, Benvenuti, & Okolicsànyi, 1991).

Nanohydrogels for Topical Delivery

Innovative research into dextrin-based nanohydrogels for the topical delivery of rokitamycin has shown promising results. These nanohydrogels offer a sustained and controlled release of rokitamycin at skin pH levels, highlighting potential applications for topical treatment of infections (Tannous et al., 2022).

Suppression of Lethality in Murine Model

Rokitamycin's efficacy extends to animal models, where it has been shown to suppress lethality in a murine model of Escherichia coli O157:H7 infection. This suggests its potential use in treating infections caused by this strain (Hiramatsu et al., 2003).

作用機序

Rokitamycin works by inhibiting protein synthesis. It impairs the elongation cycle of the peptidyl chain by specifically binding to the 50 S subunit of the ribosome . This specificity towards prokaryotes relies upon the absence of 50S ribosomes in eukaryotes .

Safety and Hazards

Rokitamycin has some adverse effects including gastrointestinal discomfort, nausea, vomiting, epigastric pain, liver function abnormalities, eosinophilia, skin rashes, exanthema, urticaria, and blurred vision . It’s contraindicated in individuals with hypersensitivity to rokitamycin and precautions should be taken in cases of biliary occlusion, liver disease, and concurrent use of ergotamine or carbamazepine .

将来の方向性

Research is being conducted to develop new drug carriers for the delivery of antibiotics like Rokitamycin . One such study developed new swellable dextrin-based nanohydrogels for the topical delivery of Rokitamycin . These nanohydrogels showed promise for the delivery of Rokitamycin and may pave the way for the topical delivery of other macrolide antibiotics .

特性

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-2,4-dimethyl-4-propanoyloxyoxan-3-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H69NO15/c1-11-16-32(48)55-40-27(6)53-34(23-42(40,7)58-31(47)12-2)56-37-26(5)54-41(36(50)35(37)43(8)9)57-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(49)22-30(46)39(38)51-10/h13-15,18,20,24-30,34-41,45-46,50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWWNRMSAPEJLS-MDWYKHENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C(OC(CC1(C)OC(=O)CC)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC(=O)CC)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H69NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023521
Record name Propionylleucomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rokitamycin

CAS RN

74014-51-0
Record name Rokitamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74014-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rokitamycin [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074014510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rokitamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13409
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propionylleucomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROKITAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPT03UEM0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rokitamycin
Reactant of Route 2
Rokitamycin
Reactant of Route 3
Rokitamycin
Reactant of Route 4
Rokitamycin
Reactant of Route 5
Rokitamycin
Reactant of Route 6
Rokitamycin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。